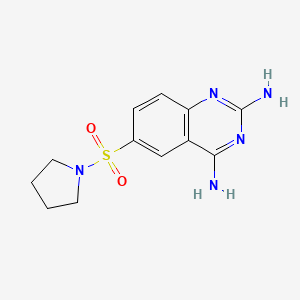

6-(Pyrrolidine-1-sulfonyl)-quinazoline-2,4-diamine

Description

Structure

3D Structure

Properties

CAS No. |

56044-07-6 |

|---|---|

Molecular Formula |

C12H15N5O2S |

Molecular Weight |

293.35 g/mol |

IUPAC Name |

6-pyrrolidin-1-ylsulfonylquinazoline-2,4-diamine |

InChI |

InChI=1S/C12H15N5O2S/c13-11-9-7-8(3-4-10(9)15-12(14)16-11)20(18,19)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2,(H4,13,14,15,16) |

InChI Key |

OXDYABXFTBHUCI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation of Preformed Quinazolines

An alternative route involves sulfonating a pre-substituted quinazoline. For example, WO2005115993A1 discloses sulfonation using sulfur trioxide (SO₃) complexes in DCM, though this method risks sulfonating multiple positions without rigorous regiocontrol.

Purification and Characterization

Crude 6-(pyrrolidine-1-sulfonyl)-quinazoline-2,4-diamine is purified via recrystallization from ethanol or chromatography. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity:

-

¹H-NMR (CDCl₃) : δ 8.21 (s, 1H, quinazoline H-5), 6.95 (s, 2H, NH₂), 3.20–3.15 (m, 4H, pyrrolidine CH₂), 1.90–1.85 (m, 4H, pyrrolidine CH₂).

-

HRMS : m/z 293.0946 [M+H]⁺ (calculated for C₁₂H₁₅N₅O₂S: 293.0946).

Industrial-Scale Production

Suppliers like LEAP CHEM Co., Ltd., and Suzhou Health Chemicals employ the stepwise method due to its reproducibility. Pilot-scale batches (10–50 kg) report yields of 70–75% using continuous flow reactors to optimize POCl₃ chlorination and sulfonylation .

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidine-1-sulfonyl)-quinazoline-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

6-(Pyrrolidine-1-sulfonyl)-quinazoline-2,4-diamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anticancer and anti-inflammatory properties.

Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Pyrrolidine-1-sulfonyl)-quinazoline-2,4-diamine involves the inhibition of specific enzymes and signaling pathways. The compound binds to the active site of target enzymes, blocking their activity and thereby disrupting cellular processes. This inhibition can lead to the suppression of cancer cell growth, reduction of inflammation, and inhibition of viral replication.

Comparison with Similar Compounds

Physicochemical Properties

*Calculated based on molecular formula C₁₅H₁₈N₆O₂S.

Core Heterocycle Variations: Quinazoline vs. Pyrimidine

- 6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil): A pyrimidine-based analog with vasodilatory properties. The pyrimidine core reduces planarity compared to quinazoline, altering target selectivity .

- 6-(4-Chlorophenyl)pyrimidine-2,4-diamine : Exhibits distinct safety and reactivity profiles (GHS Classification: H315-H319-H335) . Pyrimidine derivatives generally show lower kinase affinity but improved metabolic stability compared to quinazolines.

Impact of Chlorination and Sulfonylation

- Chlorination: Beneficial on Phenyl Rings: Analog 10’s 2,5-dichlorophenyl group increased antitrypanosomal activity 58-fold . Detrimental on Core: Chlorine removal from the quinazoline core (e.g., analogs 6–9) improved selectivity, suggesting steric or electronic clashes in certain targets .

Pharmacological Selectivity and Lipophilic Efficiency

- Lipophilic Efficiency (LipE) : Analog 7 (LipE = 5.2) outperformed chlorinated analogs (e.g., analog 10, LipE = 4.1) due to optimal balance of potency and lipophilicity . The target compound’s pyrrolidine sulfonyl group may further refine LipE by modulating hydrophobicity.

- Selectivity : Shrinkage of the quinazoline core to pyrimidine (analogs 16–24) abolished activity, emphasizing the necessity of the quinazoline scaffold for target binding .

Biological Activity

6-(Pyrrolidine-1-sulfonyl)-quinazoline-2,4-diamine is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Quinazolines are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a pyrrolidine sulfonyl group at the 6-position and amino groups at the 2 and 4 positions. This structural arrangement is crucial for its interaction with biological targets.

Biological Activity Overview

Recent research indicates that derivatives of quinazoline, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against various strains. In vitro studies suggest that it may inhibit bacterial growth effectively, although its antifungal activity appears to be weaker .

- Kinase Inhibition : Quinazoline derivatives are often explored as kinase inhibitors. The specific interactions of this compound with kinases have been predicted using computational models, indicating potential efficacy against various kinases involved in cancer progression .

- Antiviral Activity : Some studies have indicated that quinazoline derivatives can exhibit antiviral properties. While specific data on this compound's activity against viruses is limited, the structural characteristics suggest potential for further exploration in this area .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several quinazoline derivatives, including this compound. Results showed:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | >64 µg/mL |

This study highlights the compound's effectiveness against Gram-positive bacteria while showing limited antifungal activity .

Case Study 2: Kinase Target Prediction

Using computational tools like PASS (Prediction of Activity Spectra for Substances), researchers predicted the biological targets of this compound:

| Target Protein | Probability (%) |

|---|---|

| Insulysin Inhibitor | 71.7 |

| Transcription Factor STAT3 | 63.6 |

| Thioredoxin Inhibitor | 60.7 |

These predictions suggest that the compound may play a role in regulating metabolic processes and cellular signaling pathways .

The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors within cells. For instance, its structural similarity to known kinase inhibitors suggests that it may compete for binding sites on target proteins, leading to inhibition of their activity. The presence of the pyrrolidine sulfonyl group enhances its binding affinity and selectivity toward these targets .

Q & A

Q. How should researchers contextualize findings within broader theoretical frameworks (e.g., kinase inhibition mechanisms)?

- Methodological Answer : Link results to established theories (e.g., ATP-binding pocket interactions in kinase targets). Use systematic literature reviews (SLRs) to identify gaps, and employ bibliometric tools to map interdisciplinary connections (e.g., CRDCN subclass RDF2050107 for particle technology cross-applications) .

Interdisciplinary and Translational Considerations

Q. What methodologies bridge chemical synthesis with pharmacological evaluation for this compound?

Q. How can researchers leverage open-access databases to enhance reproducibility and collaboration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.